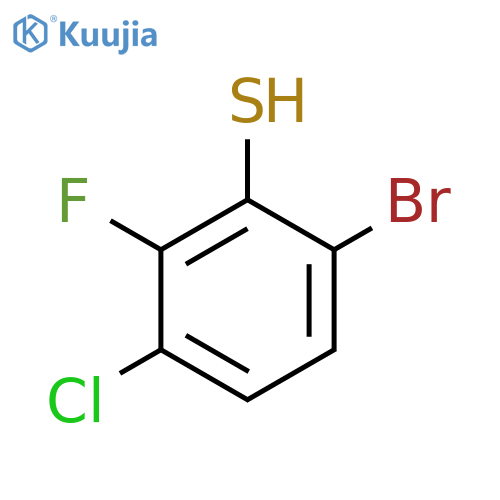Cas no 1822761-75-0 (6-Bromo-3-chloro-2-fluorobenzene-1-thiol)

6-Bromo-3-chloro-2-fluorobenzene-1-thiol 化学的及び物理的性質
名前と識別子
-
- 1822761-75-0
- 6-bromo-3-chloro-2-fluorobenzene-1-thiol
- EN300-1912751
- 6-Bromo-3-chloro-2-fluorobenzene-1-thiol
-
- インチ: 1S/C6H3BrClFS/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H
- InChIKey: KBHKFIKOYJPJPW-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1S)F)Cl
計算された属性
- せいみつぶんしりょう: 239.88114g/mol
- どういたいしつりょう: 239.88114g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 1Ų
6-Bromo-3-chloro-2-fluorobenzene-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1912751-0.1g |
6-bromo-3-chloro-2-fluorobenzene-1-thiol |
1822761-75-0 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1912751-0.25g |
6-bromo-3-chloro-2-fluorobenzene-1-thiol |
1822761-75-0 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1912751-1g |
6-bromo-3-chloro-2-fluorobenzene-1-thiol |
1822761-75-0 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1912751-0.5g |
6-bromo-3-chloro-2-fluorobenzene-1-thiol |
1822761-75-0 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1912751-10g |
6-bromo-3-chloro-2-fluorobenzene-1-thiol |
1822761-75-0 | 10g |
$4236.0 | 2023-09-17 | ||
| Enamine | EN300-1912751-2.5g |
6-bromo-3-chloro-2-fluorobenzene-1-thiol |
1822761-75-0 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1912751-5.0g |
6-bromo-3-chloro-2-fluorobenzene-1-thiol |
1822761-75-0 | 5g |
$2858.0 | 2023-06-04 | ||
| Enamine | EN300-1912751-10.0g |
6-bromo-3-chloro-2-fluorobenzene-1-thiol |
1822761-75-0 | 10g |
$4236.0 | 2023-06-04 | ||
| Enamine | EN300-1912751-5g |
6-bromo-3-chloro-2-fluorobenzene-1-thiol |
1822761-75-0 | 5g |
$2858.0 | 2023-09-17 | ||
| Enamine | EN300-1912751-1.0g |
6-bromo-3-chloro-2-fluorobenzene-1-thiol |
1822761-75-0 | 1g |
$986.0 | 2023-06-04 |
6-Bromo-3-chloro-2-fluorobenzene-1-thiol 関連文献
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
9. Back matter
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
6-Bromo-3-chloro-2-fluorobenzene-1-thiolに関する追加情報
6-Bromo-3-chloro-2-fluorobenzene-1-thiol: A Comprehensive Overview
The compound 6-Bromo-3-chloro-2-fluorobenzene-1-thiol (CAS No. 1822761-75-0) is a highly specialized aromatic thiol derivative with a unique combination of halogen substituents. This compound has garnered significant attention in recent years due to its potential applications in various fields, including materials science, pharmacology, and environmental chemistry. The presence of bromine, chlorine, and fluorine atoms at specific positions on the benzene ring introduces distinct electronic and steric effects, making it a versatile building block for advanced chemical synthesis.
Recent studies have highlighted the importance of halogenated aromatic thiols like 6-Bromo-3-chloro-2-fluorobenzene-1-thiol in the development of novel materials with tailored properties. For instance, researchers have explored its use in the creation of self-assembled monolayers (SAMs) for applications in nanotechnology and surface modification. The sulfur atom in the thiol group facilitates strong interactions with metal surfaces, enabling the formation of stable and ordered SAMs. These structures have potential applications in sensors, catalysis, and drug delivery systems.
Another area of interest is the role of 6-Bromo-3-chloro-2-fluorobenzene-1-thiol in medicinal chemistry. The halogen substituents on the benzene ring can influence the compound's bioavailability, stability, and interaction with biological targets. Recent research has focused on its potential as a precursor for designing bioactive molecules with enhanced pharmacokinetic properties. For example, bromine substitution has been shown to improve the solubility and permeability of certain drug candidates, making this compound a valuable intermediate in drug discovery.
The synthesis of 6-Bromo-3-chloro-2-fluorobenzene-1-thiol involves a multi-step process that typically begins with the bromination of an aromatic ring followed by subsequent chlorination and fluorination steps. The precise control of reaction conditions is crucial to achieve the desired regioselectivity and yield. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste generation.
In terms of physical properties, 6-Bromo-3-chloro-2-fluorobenzene-1-thiol exhibits a high melting point due to its rigid aromatic structure and strong intermolecular hydrogen bonding capabilities. Its solubility in polar solvents is moderate, making it suitable for use in various organic reactions. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, which could be exploited for photonic applications such as light-harvesting materials.
Environmental considerations are another critical aspect of studying 6-Bromo-3-chloro-2-fluorobenzene-1-thiol. Recent research has focused on its degradation pathways under different environmental conditions, such as microbial activity and photolysis. Understanding these processes is essential for assessing the compound's potential impact on ecosystems and developing strategies for its safe disposal.
In conclusion, 6-Bromo-3-chloro-2-fluorobenzene-1-thiol (CAS No. 1822761-75) is a multifaceted compound with promising applications across diverse scientific domains. Its unique combination of halogen substituents and sulfur functionality makes it a valuable tool for advancing materials science, pharmacology, and environmental chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
1822761-75-0 (6-Bromo-3-chloro-2-fluorobenzene-1-thiol) 関連製品
- 1566252-90-1(1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid)
- 13042-06-3(3-methoxynaphthalene-2-carboxamide)
- 5957-89-1(Pyridine, 2-(2-methoxyphenyl)-)
- 946248-52-8(4-4-(4-fluorobenzoyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine)
- 2013777-67-6(4-(benzyloxy)-N-propylbenzene-1-sulfonamide)
- 2411257-53-7(tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate)
- 1021220-85-8(N-benzyl-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide)
- 235-93-8(2H-Dibenzo[e,g]isoindole)
- 953159-05-2(N'-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-N-(2-methylpropyl)ethanediamide)
- 1806891-90-6(4-Chloro-2-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine)